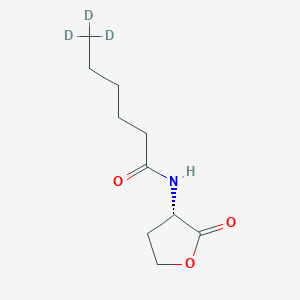

N-hexanoyl-L-Homoserine lactone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,6,6-trideuterio-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKKPDLNLCPNP-TUWYYBGVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-hexanoyl-L-Homoserine lactone-d3 and its Function in Quorum Sensing Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-hexanoyl-L-Homoserine lactone-d3 (C6-HSL-d3), a deuterated analog of a key bacterial signaling molecule. The document details its primary application as an internal standard in quantitative analyses, its synthesis, and its role in the broader context of N-hexanoyl-L-Homoserie lactone (C6-HSL) mediated quorum sensing in Gram-negative bacteria. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in microbiology, biochemistry, and drug discovery.

Introduction to this compound

This compound is a stable isotope-labeled version of N-hexanoyl-L-Homoserine lactone (C6-HSL), a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. In C6-HSL-d3, three hydrogen atoms on the terminal methyl group of the hexanoyl acyl chain are replaced with deuterium (B1214612) atoms. This isotopic substitution increases the molecular weight of the molecule without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification of C6-HSL.

The non-deuterated form, C6-HSL, is a crucial autoinducer molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic production.

Function and Applications of this compound

The primary function of this compound is to serve as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. Its application is critical for the accurate and precise quantification of naturally occurring C6-HSL in complex biological matrices such as bacterial culture supernatants, biofilms, and clinical samples.

The use of a deuterated internal standard like C6-HSL-d3 is essential to correct for variations that can occur during sample preparation, extraction, and analysis. These variations can include sample loss during extraction, matrix effects in the mass spectrometer, and fluctuations in instrument response. By adding a known amount of C6-HSL-d3 to a sample at the beginning of the workflow, the ratio of the analyte (C6-HSL) to the internal standard (C6-HSL-d3) can be used to accurately determine the concentration of the analyte.

Beyond its role as an internal standard, deuterated compounds like C6-HSL-d3 can also be used in metabolic stability studies to trace the fate of the parent molecule in biological systems.

Quantitative Data

The following tables summarize key quantitative data related to N-hexanoyl-L-Homoserine lactone and its interactions.

| Parameter | Value | Organism/System | Reference Notes |

| Binding Affinity (Kd) | |||

| N-(3-oxohexanoyl)-L-HSL | 1.8 µM | CarR protein (Erwinia carotovora) | Dissociation constant for a closely related AHL, demonstrating the typical affinity range for LuxR-type proteins. |

| Effective Concentration | |||

| C6-HSL | 400 nM | Chlorella vulgaris and Chlamydomonas | Promotes lipid accumulation in algae.[1] |

| C6-HSL | 50 µM | Cathodic homoacetogens | Facilitates electron utilization for CO2 reduction.[1] |

| Enzyme Kinetics | |||

| AHL-lactonase (AiiA) | Bacillus sp. | The enzyme shows high activity towards C6-HSL.[2] | |

| kcat | 16.0 s⁻¹ | Catalytic rate constant for the hydrolysis of C6-HSL. | |

| Km | 0.17 mM | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. | |

| kcat/Km | 9.4 x 10⁴ M⁻¹s⁻¹ | Catalytic efficiency of the enzyme for C6-HSL. |

Signaling Pathways and Mechanisms

The LuxI/LuxR Quorum Sensing Circuit

The canonical signaling pathway for C6-HSL involves the LuxI/LuxR-type quorum sensing system.

At low cell densities, the concentration of C6-HSL is low. As the bacterial population grows, the concentration of extracellular C6-HSL increases. Once a threshold concentration is reached, C6-HSL diffuses back into the cells and binds to the LuxR-type receptor protein. This binding event induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. This, in turn, activates the transcription of genes responsible for various phenotypes, including virulence factor production and biofilm formation.[3]

Enzymatic Degradation of C6-HSL (Quorum Quenching)

Bacteria and other organisms can produce enzymes that degrade AHLs, a process known as quorum quenching. This is a mechanism to interfere with bacterial communication. One major class of quorum quenching enzymes are AHL lactonases, which hydrolyze the lactone ring of the AHL molecule, rendering it inactive.

Experimental Protocols

Quantification of C6-HSL using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of C6-HSL from bacterial culture supernatant.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Grow the bacterial strain of interest in appropriate liquid media to the desired growth phase (e.g., stationary phase).

-

Centrifuge the culture to pellet the bacterial cells (e.g., 10,000 x g for 10 minutes at 4°C).

-

Carefully collect the supernatant.

-

-

Internal Standard Spiking:

-

To a defined volume of the supernatant (e.g., 1 mL), add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in acetonitrile).

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (B1210297) (0.1% acetic acid) to the supernatant.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge to separate the aqueous and organic phases.

-

Carefully collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction process two more times on the aqueous layer, pooling the organic extracts.

-

-

Evaporation and Reconstitution:

-

Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL of 50% acetonitrile (B52724) in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might run from 10% B to 90% B over 10-15 minutes.

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for C6-HSL and C6-HSL-d3.

-

C6-HSL: Precursor ion (Q1) m/z 200.1 -> Product ion (Q3) m/z 102.1 (corresponding to the homoserine lactone ring).[4]

-

C6-HSL-d3: Precursor ion (Q1) m/z 203.1 -> Product ion (Q3) m/z 102.1.

-

-

-

-

Data Analysis and Quantification:

-

Generate a standard curve using known concentrations of C6-HSL spiked with the same amount of C6-HSL-d3 as the samples.

-

Plot the ratio of the peak area of C6-HSL to the peak area of C6-HSL-d3 against the concentration of C6-HSL.

-

Determine the concentration of C6-HSL in the unknown samples by interpolating their peak area ratios on the standard curve.

-

Quorum Sensing Inhibition Assay using Chromobacterium violaceum CV026

This protocol describes a common method to screen for quorum sensing inhibitors using the biosensor strain Chromobacterium violaceum CV026. This mutant strain cannot produce its own AHL but will produce the purple pigment violacein (B1683560) in the presence of exogenous short-chain AHLs.

Methodology:

-

Preparation of CV026:

-

Grow C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 30°C with shaking.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add the following to each well:

-

LB broth.

-

The test compound at various concentrations (dissolved in a suitable solvent like DMSO; ensure the final solvent concentration does not inhibit bacterial growth).

-

A fixed, sub-maximal concentration of C6-HSL (e.g., 1 µM) to induce violacein production.

-

An inoculum of the overnight culture of C. violaceum CV026 (diluted to a starting OD600 of ~0.02).

-

-

Include appropriate controls:

-

Positive control: CV026 + C6-HSL (no test compound).

-

Negative control: CV026 only (no C6-HSL or test compound).

-

Solvent control: CV026 + C6-HSL + solvent (to check for solvent effects).

-

Growth control: CV026 + test compound (no C6-HSL) to assess the compound's effect on bacterial growth.

-

-

-

Incubation:

-

Incubate the microtiter plate at 30°C for 18-24 hours with shaking.

-

-

Quantification of Violacein:

-

After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

-

To quantify violacein, centrifuge the plate to pellet the cells.

-

Remove the supernatant and add DMSO to each well to solubilize the violacein from the cells.

-

Measure the absorbance of the DMSO-violacein solution at 585-595 nm.

-

Normalize the violacein production to bacterial growth (Absorbance at 595 nm / OD600).

-

-

Data Analysis:

-

Calculate the percentage inhibition of violacein production for each concentration of the test compound compared to the positive control.

-

A compound is considered a potential quorum sensing inhibitor if it significantly reduces violacein production without inhibiting bacterial growth.

-

Conclusion

This compound is an indispensable tool for researchers studying bacterial quorum sensing. Its use as an internal standard enables the accurate quantification of C6-HSL, a key signaling molecule in many Gram-negative bacteria. A thorough understanding of the function of C6-HSL and the methodologies to study it are crucial for the development of novel anti-virulence strategies that target bacterial communication. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments in this important field.

References

- 1. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]

- 2. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

The Critical Role of Deuterated Standards in Advancing Quorum Sensing Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication system in bacteria, enabling them to coordinate gene expression in response to population density. This intricate signaling network orchestrates a variety of collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The signaling molecules, or autoinducers, are the cornerstone of this communication. Accurate quantification of these molecules is paramount for understanding bacterial pathogenesis and for the development of novel anti-infective therapies that target QS pathways.

This technical guide delves into the indispensable role of deuterated standards in the precise and accurate quantification of quorum sensing molecules, with a particular focus on the opportunistic pathogen Pseudomonas aeruginosa. The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard in analytical chemistry, particularly in mass spectrometry-based methods. These standards are chemically identical to the analytes of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms. This property allows them to be distinguished from the native compounds by a mass spectrometer, enabling highly accurate quantification by correcting for variations in sample preparation and instrument response.

This guide will provide an in-depth overview of the synthesis of deuterated standards, detailed experimental protocols for their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a summary of key quantitative data, and visualizations of the core signaling pathways and experimental workflows.

Quorum Sensing in Pseudomonas aeruginosa: A Complex Network

Pseudomonas aeruginosa possesses a complex and hierarchical quorum sensing network that is primarily composed of three interconnected systems: the las system, the rhl system, and the pqs system.[1][2][3]

-

The las System: Positioned at the top of the hierarchy, the las system utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its signaling molecule. The synthase LasI produces 3-oxo-C12-HSL, which, upon reaching a threshold concentration, binds to the transcriptional regulator LasR. This complex then activates the expression of a wide range of virulence genes and also positively regulates the rhl and pqs systems.[4][5]

-

The rhl System: This system is regulated by the las system and uses N-butyryl-L-homoserine lactone (C4-HSL) as its autoinducer, synthesized by RhlI. C4-HSL binds to the regulator RhlR, which in turn controls the expression of another set of virulence factors, including those involved in biofilm formation and the production of rhamnolipids.[1][6]

-

The pqs System: The Pseudomonas quinolone signal (PQS) system is a non-acyl-homoserine lactone (AHL) based signaling pathway. It utilizes 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor 2-heptyl-4-quinolone (HHQ) as signaling molecules. The biosynthesis of these molecules is carried out by the products of the pqsABCDE operon. The PQS system is interconnected with the las and rhl systems and plays a crucial role in virulence and biofilm development.[7][8]

The intricate interplay between these systems necessitates highly specific and sensitive analytical methods to unravel their precise roles in different stages of infection and to evaluate the efficacy of potential quorum sensing inhibitors.

Signaling Pathway Diagrams

Caption: Hierarchical quorum sensing network in Pseudomonas aeruginosa.

The Role of Deuterated Standards in Quantitative Analysis

The core principle behind using deuterated internal standards in mass spectrometry is isotope dilution. A known amount of the deuterated standard is added to the sample at the beginning of the workflow. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.

Experimental Protocols

Synthesis of Deuterated N-Acyl-L-Homoserine Lactones (AHLs)

A common method for synthesizing deuterated AHLs involves the acylation of L-homoserine lactone with a deuterated fatty acid. The following is a generalized protocol based on published methods.[9][10]

Materials:

-

Deuterated fatty acid (e.g., d3-butyric acid for d3-C4-HSL)

-

L-homoserine lactone hydrobromide

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Deuterated Fatty Acid: Dissolve the deuterated fatty acid (1.0 eq) and DCC (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture at room temperature for 30 minutes.

-

Coupling Reaction: In a separate flask, dissolve L-homoserine lactone hydrobromide (1.2 eq) and DMAP (0.1 eq) in anhydrous DMF. Add this solution to the activated fatty acid mixture. Stir the reaction at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure deuterated AHL.

-

Characterization: Confirm the identity and purity of the synthesized deuterated AHL using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Quantification of AHLs using LC-MS/MS with Deuterated Internal Standards

The following protocol outlines a general procedure for the extraction and quantification of AHLs from bacterial culture supernatants.[11][12]

Materials:

-

Bacterial culture supernatant

-

Deuterated AHL internal standard solution (of known concentration)

-

Ethyl acetate (acidified with 0.1% formic acid)

-

Anhydrous sodium sulfate

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

LC-MS/MS system equipped with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

To 1 mL of bacterial culture supernatant, add a known amount of the deuterated AHL internal standard solution (e.g., 10 µL of a 10 µM solution).

-

Vortex the sample to ensure thorough mixing.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of acidified ethyl acetate to the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction of the aqueous layer with another 1 mL of acidified ethyl acetate.

-

Combine the organic extracts.

-

-

Drying and Reconstitution:

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume (e.g., 100 µL) of 50% methanol in water.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Separate the AHLs using a suitable gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: methanol with 0.1% formic acid) on a C18 column.

-

Detect the native and deuterated AHLs using multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for each analyte and its deuterated standard.

-

-

Data Analysis:

-

Integrate the peak areas for the native AHL and the deuterated internal standard.

-

Calculate the ratio of the peak area of the native AHL to that of the deuterated internal standard.

-

Quantify the concentration of the native AHL in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the native AHL and a constant concentration of the deuterated internal standard.

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS/MS quantitative analysis of quorum sensing signal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Principles for the Application of N-hexanoyl-L-Homoserine lactone-d3 in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-hexanoyl-L-Homoserine lactone (C6-HSL) is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density. The deuterated analog, N-hexanoyl-L-Homoserine lactone-d3 (C6-HSL-d3), serves as an invaluable tool for the accurate quantification of its naturally occurring counterpart in biological samples. This technical guide outlines the fundamental principles for the effective use of C6-HSL-d3, with a focus on its application as an internal standard in mass spectrometry-based quantification, alongside detailed experimental protocols and an exploration of the canonical LuxI/LuxR signaling pathway.

Physicochemical Properties and Handling

Proper storage and handling are critical for maintaining the integrity of C6-HSL-d3. The following tables summarize its key physicochemical properties and recommended storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄D₃NO₃ | [1] |

| Molecular Weight | 202.3 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |

Table 2: Storage and Stability of this compound

| Condition | Recommendation | Reference |

| Long-Term Storage | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles. | [3] |

Core Application: Internal Standard for Mass Spectrometry

The primary application of C6-HSL-d3 is as an internal standard for the accurate quantification of C6-HSL in biological matrices using mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate and reproducible measurements.

Table 3: Mass Spectrometry Parameters for C6-HSL and C6-HSL-d3

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (V) | Reference |

| N-hexanoyl-L-Homoserine lactone (C6-HSL) | 200.16 | 102.0, 98.986 | 25 | [4][5] |

| This compound (C6-HSL-d3) | 203.1 | 102.0 | Not specified |

Note: The product ion at m/z 102 represents the characteristic homoserine lactone ring moiety.[6]

Signaling Pathway: The LuxI/LuxR System

C6-HSL is a canonical signaling molecule in the LuxI/LuxR-type quorum sensing system found in many Gram-negative bacteria.[7] This system regulates a variety of physiological processes, including biofilm formation, virulence factor production, and bioluminescence.

Caption: The canonical LuxI/LuxR quorum sensing signaling pathway.

Experimental Protocols

Protocol 1: Preparation of C6-HSL-d3 Stock Solution

-

Weighing: Accurately weigh a precise amount of C6-HSL-d3 crystalline solid.

-

Dissolution: Dissolve the C6-HSL-d3 in a suitable solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1 mg/mL.[1] Ensure the solvent is purged with an inert gas.

-

Storage: Aliquot the stock solution into small-volume, amber glass vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Extraction of C6-HSL from Bacterial Culture

-

Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.

-

Internal Standard Spiking: Add a known concentration of the C6-HSL-d3 internal standard to the bacterial culture supernatant.

-

Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Liquid-Liquid Extraction:

-

Add an equal volume of acidified ethyl acetate (B1210297) (0.1% glacial acetic acid) to the supernatant.

-

Shake vigorously for 2 minutes in a separatory funnel.

-

Allow the phases to separate and collect the upper ethyl acetate phase.

-

Repeat the extraction twice more to ensure complete recovery.

-

-

Solvent Evaporation: Combine the ethyl acetate fractions and evaporate to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of mobile phase (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 3: Quantification of C6-HSL by LC-MS/MS

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reverse-phase column (e.g., 2.0 mm x 150 mm).[5]

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[5]

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step. For example:

-

0-5 min: 10% B

-

5-25 min: Linear gradient to 90% B

-

25-30 min: Hold at 90% B

-

30.1-35 min: Return to 10% B and equilibrate

-

-

Flow Rate: 0.2 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Injection Volume: 10 µL.[5]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: ~4200 V.[5]

-

MRM Transitions:

-

C6-HSL: 200.16 -> 102.0

-

C6-HSL-d3: 203.1 -> 102.0

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of C6-HSL standard spiked with a constant concentration of C6-HSL-d3.

-

Plot the ratio of the peak area of C6-HSL to the peak area of C6-HSL-d3 against the concentration of C6-HSL.

-

Determine the concentration of C6-HSL in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of C6-HSL using C6-HSL-d3 as an internal standard.

Caption: A typical workflow for C6-HSL quantification.

Logical Relationships of Downstream Effects

The activation of the LuxR receptor by C6-HSL initiates a cascade of gene expression leading to various phenotypic outcomes. The following diagram illustrates these logical relationships.

Caption: Logical flow of C6-HSL signaling to downstream effects.

Conclusion

This compound is an essential tool for researchers investigating bacterial quorum sensing. Its use as an internal standard enables precise and accurate quantification of C6-HSL, providing valuable insights into bacterial communication and its role in pathogenesis, biofilm formation, and other cooperative behaviors. Adherence to the principles and protocols outlined in this guide will facilitate the generation of high-quality, reproducible data in this critical area of research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species [frontiersin.org]

An In-depth Technical Guide to Bacterial Cell-to-Cell Communication Molecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core molecules involved in bacterial cell-to-cell communication, a process also known as quorum sensing (QS). Understanding these signaling pathways is critical for developing novel therapeutic strategies that target bacterial virulence and biofilm formation. This document details the major classes of QS molecules, presents quantitative data on their production and activity, outlines detailed experimental protocols for their study, and provides visual representations of their signaling pathways.

Introduction to Bacterial Quorum Sensing

Quorum sensing is a sophisticated mechanism of gene regulation that allows bacteria to coordinate their behavior in a cell-density-dependent manner.[1] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[2] When the bacterial population reaches a certain density, the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in gene expression across the community.[1][3] This collective behavior enables bacteria to perform tasks that would be inefficient for a single bacterium, such as biofilm formation, virulence factor production, bioluminescence, and antibiotic resistance.[2][4]

The core components of a quorum sensing system are:

-

An autoinducer synthase: The enzyme responsible for producing the signaling molecule.

-

The autoinducer: The signaling molecule itself.

-

A receptor: A protein that specifically binds to the autoinducer, often a transcriptional regulator or a sensor kinase.[3]

Acyl-Homoserine Lactones (AHLs) in Gram-Negative Bacteria

Acyl-homoserine lactones are the primary signaling molecules used by many Gram-negative bacteria.[2] They consist of a conserved homoserine lactone ring attached to an acyl side chain of varying length (typically 4 to 18 carbons) and modification.[5] This structural diversity allows for a high degree of specificity in signaling.[6]

AHL Signaling Pathway

The canonical AHL signaling pathway, exemplified by the LuxI/LuxR system in Vibrio fischeri, involves the following steps:

-

Synthesis: The LuxI homolog, an AHL synthase, produces a specific AHL molecule.[7]

-

Diffusion: AHLs are small, lipid-soluble molecules that can freely diffuse across the bacterial cell membrane.[8]

-

Accumulation: As the bacterial population density increases, the extracellular concentration of the AHL rises.

-

Detection: Once a threshold concentration is reached, the AHL diffuses back into the cell and binds to its cognate cytoplasmic receptor, a LuxR-type transcriptional regulator.[5]

-

Gene Regulation: The AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[5]

AHL Signaling Pathway

Quantitative Data for AHLs

The production and activity of AHLs can be quantified to understand their role in specific bacterial systems.

| Bacterium | AHL Molecule | Concentration in Culture Supernatant | Reference(s) |

| Pseudomonas aeruginosa | 3-oxo-C12-HSL | ~7.3 µg/mL | [9] |

| Pseudomonas aeruginosa | C4-HSL | Varies with growth phase | [10] |

| Aeromonas veronii | C6-HSL | Not specified | [11] |

| Chromobacterium violaceum | C6-HSL | Not specified | [12] |

| Compound | Target Bacterium | Minimum Quorum Sensing Inhibitory Concentration (MQSIC) | Reference(s) |

| Resveratrol | Pseudomonas aeruginosa | Not specified | [13] |

| Imidazole Derivative (IMA-1) | Chromobacterium violaceum | MIC dependent | [6] |

| Robinia pseudoacacia extract | Chromobacterium violaceum | 0.16 mg/mL | [14] |

Experimental Protocols for AHL Analysis

This protocol describes a standard liquid-liquid extraction method for isolating AHLs from bacterial culture supernatants.

Materials:

-

Bacterial culture in stationary phase

-

Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Acetonitrile (B52724) (HPLC grade)

Procedure:

-

Grow the bacterial culture to the stationary phase.

-

Centrifuge the culture to pellet the cells.

-

Carefully collect the supernatant.

-

Extract the supernatant with an equal volume of acidified ethyl acetate three times.[15]

-

Pool the organic phases and remove the solvent using a rotary evaporator at 40-45°C.[15]

-

Resuspend the dried extract in a small volume of acetonitrile for analysis.[15]

This bioassay utilizes a mutant strain of C. violaceum (CV026) that does not produce its native AHL but produces the purple pigment violacein (B1683560) in response to exogenous short-chain AHLs.[5]

Materials:

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) agar (B569324) plates

-

AHL extract or synthetic AHL standards

-

Sterile filter paper discs

Procedure:

-

Prepare a lawn of C. violaceum CV026 on an LB agar plate.

-

Apply a known volume of the AHL extract or standard to a sterile filter paper disc and allow it to dry.

-

Place the disc onto the bacterial lawn.

-

Incubate the plate at 30°C for 24-48 hours.

-

A purple ring around the disc indicates the presence of AHLs. The diameter of the ring can be used for semi-quantitative analysis.[16]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.[1][17]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole)

-

C18 reverse-phase column

Procedure:

-

Prepare a standard curve using synthetic AHLs of known concentrations.

-

Inject the extracted AHL sample into the HPLC system.

-

Separate the AHLs using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

-

Introduce the eluent into the mass spectrometer.

-

Use multiple reaction monitoring (MRM) to detect and quantify specific AHLs based on their parent and fragment ion masses.

-

Compare the peak areas from the sample to the standard curve to determine the concentration of each AHL.

Autoinducing Peptides (AIPs) in Gram-Positive Bacteria

Gram-positive bacteria primarily use small, post-translationally modified peptides as signaling molecules, known as autoinducing peptides (AIPs).[2][18] These peptides are typically 5-25 amino acids in length and can be cyclic.[19]

AIP Signaling Pathway

The AIP-mediated quorum sensing system, such as the Agr system in Staphylococcus aureus, is generally more complex than the AHL system and involves a two-component signaling cascade.[20]

-

Synthesis and Processing: AIPs are synthesized as larger precursor peptides (e.g., AgrD) which are then processed and exported, often by an ABC transporter (e.g., AgrB), to form the mature, active AIP.[19]

-

Detection: The mature AIP is detected by a membrane-bound histidine kinase receptor (e.g., AgrC).[21]

-

Phosphorylation Cascade: Upon binding of the AIP, the histidine kinase autophosphorylates and then transfers the phosphate (B84403) group to a cognate response regulator in the cytoplasm (e.g., AgrA).

-

Gene Regulation: The phosphorylated response regulator then binds to specific DNA promoter regions to control the expression of target genes, including those responsible for virulence factor production and the AIP synthesis itself, creating a positive feedback loop.[20]

References

- 1. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo [frontiersin.org]

- 3. Analysing traces of autoinducer-2 requires standardization of the Vibrio harveyi bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring AI-2-mediated interspecies communications within rumen microbial communities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Autoinducing Peptide I (AIP-I) from Staphylococcus aureus Cultures using Ultrahigh Performance Liquid Chromatography – High Resolving Power Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting Peptide-Based Quorum Sensing Systems for the Treatment of Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to N-hexanoyl-L-Homoserine lactone-d3 for Microbiological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbiology, bacteria communicate and coordinate their behavior through a process known as quorum sensing (QS). This cell-to-cell communication relies on the production, detection, and response to small signaling molecules called autoinducers. Among the most well-studied autoinducers in Gram-negative bacteria are N-acyl-homoserine lactones (AHLs). N-hexanoyl-L-Homoserine lactone (C6-HSL) is a key AHL that regulates a variety of physiological processes, including biofilm formation, virulence factor production, and pigment synthesis.[1] To accurately study the role of C6-HSL in these processes, precise quantification is essential. N-hexanoyl-L-Homoserine lactone-d3 (C6-HSL-d3) is a deuterated analog of C6-HSL, making it an invaluable tool for researchers. This technical guide provides an in-depth overview of C6-HSL-d3, its applications, and detailed protocols for its use in microbiological research.

Core Concepts: The Role of C6-HSL in Quorum Sensing

The canonical quorum-sensing system involving C6-HSL is the LuxI/LuxR circuit, first discovered in the bioluminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri).[2] This system is a paradigm for understanding AHL-mediated communication in many other Gram-negative bacteria. The key components are:

-

LuxI-type synthases: These enzymes are responsible for synthesizing specific AHLs.[3]

-

LuxR-type receptors: These are intracellular proteins that bind to their cognate AHLs. This binding event typically leads to the dimerization of the receptor, which then acts as a transcriptional regulator, binding to specific DNA sequences (lux boxes) to activate or repress gene expression.[4]

At low cell densities, the concentration of C6-HSL is low. As the bacterial population grows, the concentration of C6-HSL increases. Once a threshold concentration is reached, C6-HSL binds to its cognate LuxR-type receptor, initiating a cascade of gene expression that leads to coordinated group behaviors.

This compound: A Powerful Analytical Tool

C6-HSL-d3 is a stable isotope-labeled version of C6-HSL, where three hydrogen atoms on the hexanoyl side chain have been replaced with deuterium (B1214612) atoms. This subtle modification makes it an ideal internal standard for mass spectrometry-based quantification of C6-HSL.[5] By adding a known amount of C6-HSL-d3 to a biological sample, researchers can accurately determine the concentration of the naturally occurring, unlabeled C6-HSL produced by bacteria. This is because the deuterated standard behaves almost identically to the native compound during sample extraction, purification, and ionization in the mass spectrometer, thus correcting for any sample loss or matrix effects.

Data Presentation: Properties of this compound

The following tables summarize the key quantitative data for C6-HSL-d3 and its non-deuterated counterpart, C6-HSL.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄D₃NO₃ | [6] |

| Molecular Weight | 202.3 g/mol | [6] |

| Purity | ≥98% | [7] |

| Storage | -20°C | [6][7] |

| Stability | ≥ 4 years at -20°C | [6] |

Table 1: Physical and Chemical Properties of this compound.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ~30 mg/mL | [6] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | [6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [6] |

Table 2: Solubility of this compound.

| Parameter | Condition | Effect on C6-HSL | Reference |

| pH | Alkaline | Sensitive to degradation | [8] |

| Temperature | Elevated | Increased degradation rate | [8] |

| Plant Environments | Varies by species | Can be inactivated | [8] |

Table 3: Stability of N-hexanoyl-L-Homoserine lactone (similar stability profile expected for C6-HSL-d3).

Experimental Protocols

Protocol 1: Extraction of AHLs from Bacterial Culture Supernatants

This protocol describes the extraction of AHLs, including C6-HSL, from bacterial liquid cultures.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (B1210297) (acidified with 0.1% v/v acetic acid)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

-

Methanol (B129727) or acetonitrile (B52724) (HPLC grade)

Procedure:

-

Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Carefully transfer the supernatant to a clean flask.

-

Add an equal volume of acidified ethyl acetate to the supernatant.

-

Shake the mixture vigorously for 2 minutes in a separatory funnel and allow the phases to separate.

-

Collect the upper organic phase.

-

Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate.

-

Pool the organic phases and evaporate to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of methanol or acetonitrile for subsequent analysis.

Protocol 2: Quantitative Analysis of C6-HSL using LC-MS/MS with C6-HSL-d3 as an Internal Standard

This protocol outlines the use of C6-HSL-d3 for the accurate quantification of C6-HSL in bacterial extracts.

Materials:

-

AHL extract (from Protocol 1)

-

C6-HSL-d3 internal standard solution of known concentration

-

C6-HSL standards of known concentrations for calibration curve

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

C18 reversed-phase column

-

Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)

Procedure:

-

Sample Preparation:

-

To a known volume of the AHL extract, add a precise amount of the C6-HSL-d3 internal standard solution.

-

Prepare a series of calibration standards by spiking known concentrations of C6-HSL into a blank matrix (e.g., sterile culture medium extract) and adding the same amount of C6-HSL-d3 internal standard to each.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

Separate the AHLs using a suitable gradient on the C18 column.

-

Detect and quantify C6-HSL and C6-HSL-d3 using Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for C6-HSL are typically m/z 200.1 -> 102.0, and for C6-HSL-d3, they would be m/z 203.1 -> 102.0. These transitions should be optimized on the specific instrument used.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of C6-HSL to the peak area of C6-HSL-d3 against the concentration of the C6-HSL standards.

-

Determine the concentration of C6-HSL in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Mandatory Visualization

Signaling Pathways

Caption: The LuxI/LuxR quorum-sensing circuit in Aliivibrio fischeri.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Aliivibrio fischeri - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

N-hexanoyl-L-Homoserine lactone-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies and applications of N-hexanoyl-L-Homoserine lactone-d3 (C6-HSL-d3), a deuterated analog of the bacterial quorum-sensing molecule N-hexanoyl-L-Homoserine lactone (C6-HSL). This document details its primary application as an internal standard in mass spectrometry-based quantification, outlines relevant experimental protocols, and illustrates the signaling pathway in which its non-deuterated counterpart is involved.

Core Applications in Research

This compound serves as a critical tool for the accurate quantification of C6-HSL in biological samples.[1] Its deuteration provides a distinct mass difference, allowing it to be used as an internal standard in isotope dilution mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This method corrects for sample loss during extraction and variations in instrument response, leading to highly accurate and precise measurements of C6-HSL concentrations.[4]

Quantitative Data Presentation

| Validation Parameter | Specification | Hypothetical Performance Data |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |

| Accuracy (% Recovery) | 80-120% | 95-105% |

| Precision (% RSD) | ≤ 15% | < 10% |

| Matrix Effect | 85-115% | 92% |

| Extraction Recovery | Consistent and reproducible | > 90% |

This table is a representative example and does not reflect data from a specific study.

Experimental Protocols

The use of C6-HSL-d3 as an internal standard is integral to the reliable quantification of C6-HSL from complex biological matrices. Below is a generalized protocol for the extraction and analysis of N-acyl homoserine lactones (AHLs) from bacterial culture supernatants using LC-MS/MS.

Protocol: Quantification of N-hexanoyl-L-Homoserine lactone in Bacterial Supernatants by LC-MS/MS with a Deuterated Internal Standard

1. Sample Preparation:

- Grow the bacterial strain of interest under appropriate conditions to the desired cell density.

- Centrifuge the bacterial culture to pellet the cells.

- Collect the supernatant, which contains the secreted AHLs.

2. Internal Standard Spiking:

- Add a known concentration of this compound to the collected supernatant. The concentration of the internal standard should be within the linear range of the calibration curve.

3. Liquid-Liquid Extraction:

- Acidify the supernatant with an appropriate acid (e.g., formic acid) to a pH of approximately 3-4.

- Perform a liquid-liquid extraction using a water-immiscible organic solvent, such as ethyl acetate. Vortex the mixture vigorously and then centrifuge to separate the phases.

- Carefully collect the organic phase, which now contains the AHLs and the deuterated internal standard.

- Repeat the extraction process on the aqueous phase to maximize recovery.

4. Solvent Evaporation and Reconstitution:

- Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) compatible with the LC-MS/MS system.

5. LC-MS/MS Analysis:

- Inject the reconstituted sample into the LC-MS/MS system.

- Separate the analytes using a suitable C18 reverse-phase column with a gradient of mobile phases, typically water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

- Detect and quantify the native C6-HSL and the deuterated internal standard (C6-HSL-d3) using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both molecules should be determined beforehand.

6. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the C6-HSL to the peak area of the C6-HSL-d3 against the concentration of the C6-HSL standards.

- Determine the concentration of C6-HSL in the unknown samples by interpolating the peak area ratios from the calibration curve.

Signaling Pathway Visualization

N-hexanoyl-L-Homoserine lactone is a signaling molecule in the LuxI/LuxR-type quorum sensing system, commonly found in Gram-negative bacteria like Pseudomonas aeruginosa.[1][2][5] This system allows bacteria to regulate gene expression in a cell-density-dependent manner.

LuxI/LuxR Quorum Sensing Workflow

Caption: LuxI/LuxR quorum sensing and the role of C6-HSL-d3.

Experimental Workflow for Quantification

Caption: Workflow for C6-HSL quantification using C6-HSL-d3.

References

- 1. Interspecies crosstalk via LuxI/LuxR-type quorum sensing pathways contributes to decreased nematode survival in co-infections of Pseudomonas aeruginosa and Burkholderia multivorans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Benchchem [benchchem.com]

- 4. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling C6-HSL-d3: A Technical Guide to its Physical and Chemical Characteristics for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of N-Hexanoyl-L-homoserine lactone-d3 (C6-HSL-d3), a deuterated analog of the common quorum-sensing molecule C6-HSL. Tailored for researchers, scientists, and drug development professionals, this document details the compound's specifications, its critical role as an internal standard in quantitative analysis, and the fundamental signaling pathways it helps to elucidate.

Core Physical and Chemical Properties

C6-HSL-d3 is a stable isotope-labeled version of C6-HSL, where three hydrogen atoms on the hexanoyl side chain have been replaced with deuterium. This isotopic substitution results in a slightly higher molecular weight compared to its non-deuterated counterpart, a key feature utilized in mass spectrometry-based quantification. The compound is typically supplied as a crystalline solid and exhibits solubility in various organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄D₃NO₃ | [1] |

| Molecular Weight | 202.3 g/mol | [1] |

| CAS Number | 2705226-73-7 | [1] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Appearance | Crystalline solid | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |

The Role of C6-HSL-d3 in Quantitative Analysis

The primary application of C6-HSL-d3 is as an internal standard for the precise quantification of naturally occurring C6-HSL in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2] By adding a known amount of C6-HSL-d3 to a sample, researchers can accurately determine the concentration of the unlabeled C6-HSL produced by bacteria, which is crucial for understanding the dynamics of quorum sensing.[2] The use of a deuterated standard helps to normalize for variations that can occur during sample preparation, extraction, and analysis, leading to more accurate and reliable results.[2]

Experimental Protocol: Quantification of C6-HSL using C6-HSL-d3 as an Internal Standard

This protocol outlines a general workflow for the quantification of C6-HSL in bacterial culture supernatant.

1. Sample Preparation:

-

Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.

-

Centrifuge the culture to pellet the cells.

-

Collect the supernatant, which contains the secreted AHLs.

2. Extraction:

-

Acidify the supernatant with an acid (e.g., acetic acid) to a final concentration of 0.5%.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Vortex vigorously and allow the phases to separate.

-

Collect the upper organic phase. Repeat the extraction two more times.

-

Pool the organic phases and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., 50% acetonitrile) for LC-MS analysis.

3. LC-MS/MS Analysis:

-

Internal Standard Spiking: A known concentration of C6-HSL-d3 is added to the resuspended extract prior to injection.

-

Chromatographic Separation: Use a C18 reverse-phase column with a binary solvent gradient.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

A typical gradient would start with a low percentage of Solvent B, which is then linearly increased over time to elute the analytes.

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions for both C6-HSL and C6-HSL-d3.

4. Data Analysis:

-

Integrate the peak areas for both the native C6-HSL and the deuterated internal standard (C6-HSL-d3).

-

Calculate the concentration of C6-HSL in the original sample by comparing the peak area ratio of C6-HSL to C6-HSL-d3 against a standard curve generated with known concentrations of both compounds.

C6-HSL in Quorum Sensing Signaling

C6-HSL is a key signaling molecule in the LuxI/LuxR-type quorum sensing system, a mechanism of cell-to-cell communication used by many Gram-negative bacteria to regulate gene expression in a population density-dependent manner.

The core components of this system are the LuxI-family synthases, which produce N-acyl homoserine lactones (AHLs) like C6-HSL, and the LuxR-family transcriptional regulators, which bind to these AHLs.[3] When the bacterial population density is low, the concentration of C6-HSL is also low. As the population grows, the concentration of secreted C6-HSL increases. Once a threshold concentration is reached, C6-HSL diffuses back into the cells and binds to its cognate LuxR-type receptor. This complex then acts as a transcriptional activator, binding to specific DNA sequences (lux boxes) and modulating the expression of target genes. These genes often code for virulence factors, biofilm formation proteins, and other collective behaviors.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: The LuxI/LuxR quorum sensing signaling pathway.

Caption: Workflow for C6-HSL quantification using C6-HSL-d3.

References

Methodological & Application

Application Note: Quantification of N-hexanoyl-L-Homoserine Lactone (C6-HSL) using a Validated LC-MS/MS Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of N-hexanoyl-L-Homoserine lactone (C6-HSL), a key quorum-sensing signaling molecule in Gram-negative bacteria. The methodology encompasses sample preparation from bacterial cultures, chromatographic separation, and mass spectrometric detection and quantification. This protocol is designed to provide accurate and reproducible results for researchers investigating bacterial communication, biofilm formation, and virulence, as well as for professionals in drug development targeting quorum-sensing pathways.

Introduction

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules utilized by many Gram-negative bacteria to regulate gene expression in a population density-dependent manner, a process known as quorum sensing (QS).[1] N-hexanoyl-L-Homoserine lactone (C6-HSL) is a well-characterized AHL involved in the LuxI/LuxR-type quorum-sensing systems.[2][3] The concentration of C6-HSL directly correlates with bacterial population density and the expression of various phenotypes, including biofilm formation and virulence factor production.[4] Therefore, the accurate quantification of C6-HSL is crucial for understanding and manipulating these bacterial behaviors. LC-MS/MS offers high sensitivity and selectivity for the analysis of AHLs in complex biological matrices.[5][6]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction of C6-HSL from Bacterial Supernatant

This protocol is adapted from established methods for AHL extraction.[4][5][6]

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)

-

Internal Standard (IS): N-Hexanoyl-L-Homoserine lactone-d3 (C6-HSL-d3) or other suitable non-native AHLs[5][6][7]

-

Nitrogen gas supply

-

Acetonitrile (B52724) (ACN)

-

Microcentrifuge tubes (1.5 mL)

Procedure:

-

Centrifuge the bacterial culture at 14,000 rpm for 10 minutes to pellet the cells.[5][6]

-

Transfer 250 µL of the supernatant to a clean microcentrifuge tube.

-

Spike the supernatant with the internal standard (e.g., C6-HSL-d3) to a final concentration of 100 nM.

-

Add 500 µL of acidified ethyl acetate to the tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase (ethyl acetate) to a new tube.

-

Repeat the extraction (steps 4-7) two more times, pooling the organic phases.[5][6]

-

Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 250 µL of 20% acetonitrile in water.[5][6]

-

Vortex to dissolve the residue and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][5]

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).[5][6]

-

Mobile Phase A: Water with 0.1% formic acid.[8]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-2 min: 20% B

-

2-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 20% B and equilibrate

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[5][6]

-

Multiple Reaction Monitoring (MRM): The transitions for C6-HSL and a potential internal standard are monitored.[7]

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters for C6-HSL Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-hexanoyl-L-Homoserine lactone (C6-HSL) | 200.16[9] | 102.05[6] | 100 | 15 |

| 143.10[10] | 100 | 10 | ||

| This compound (C6-HSL-d3) (IS) | 203.18 | 102.05 | 100 | 15 |

Table 2: Example Calibration Curve Data for C6-HSL Quantification

| Concentration (nM) | Peak Area (C6-HSL) | Peak Area (C6-HSL-d3) | Response Ratio (Analyte/IS) |

| 1 | 15,800 | 1,520,000 | 0.0104 |

| 5 | 78,500 | 1,510,000 | 0.0519 |

| 10 | 162,000 | 1,530,000 | 0.1059 |

| 50 | 815,000 | 1,525,000 | 0.5344 |

| 100 | 1,650,000 | 1,515,000 | 1.0891 |

| 500 | 8,300,000 | 1,520,000 | 5.4605 |

Visualizations

Caption: Experimental workflow for C6-HSL quantification.

Caption: Simplified LuxI/LuxR quorum sensing pathway.

References

- 1. vliz.be [vliz.be]

- 2. Infrared study of the bacterial autoinducer N-hexanoyl-homoserine lactone (C6-HSL) in the gas-phase, water, and octanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]

- 6. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of N-hexanoyl-L-Homoserine lactone (C6-HSL) using N-hexanoyl-L-Homoserine lactone-d3 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression in response to population density. N-hexanoyl-L-Homoserine lactone (C6-HSL) is a well-studied AHL utilized by various Gram-negative bacteria to coordinate activities such as biofilm formation, virulence factor production, and antibiotic resistance. Accurate quantification of C6-HSL is crucial for understanding these processes and for the development of novel anti-infective therapies targeting quorum sensing.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of volatile and semi-volatile compounds like C6-HSL. To ensure the highest accuracy and precision, the use of a stable isotope-labeled internal standard is recommended. N-hexanoyl-L-Homoserine lactone-d3 (C6-HSL-d3), a deuterated analog of C6-HSL, serves as an ideal internal standard.[1][2] It co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties, allowing it to effectively compensate for variations during sample preparation, injection, and ionization.[3] This application note provides a detailed protocol for the extraction and quantification of C6-HSL from bacterial culture supernatants using C6-HSL-d3 as an internal standard with GC-MS analysis.

Signaling Pathway and Experimental Rationale

Quorum sensing mediated by AHLs typically involves a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type receptor that binds the AHL at critical concentrations, leading to the regulation of target gene expression. The quantification of specific AHLs like C6-HSL provides a direct measure of the activity of these signaling systems.

The use of a deuterated internal standard is critical for overcoming matrix effects and procedural inconsistencies inherent in analyzing complex biological samples. The workflow involves spiking the sample with a known amount of C6-HSL-d3, followed by extraction and analysis. The ratio of the native analyte to the internal standard is then used for quantification, ensuring high reliability.

Experimental Protocols

Materials and Reagents

-

N-hexanoyl-L-Homoserine lactone (C6-HSL) standard (Sigma-Aldrich or equivalent)

-

This compound (C6-HSL-d3) internal standard (Cayman Chemical or equivalent)[1]

-

Ethyl acetate (B1210297) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (ACS grade)

-

Anhydrous sodium sulfate (B86663)

-

Bacterial culture producing C6-HSL

-

Sterile microcentrifuge tubes (1.5 mL and 2 mL)

-

Glass GC vials with inserts and caps

-

Nitrogen evaporator

Preparation of Standards

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of C6-HSL and C6-HSL-d3 by dissolving an accurately weighed amount of each standard in methanol. Store at -20°C.

-

Internal Standard (IS) Working Solution (10 µg/mL): Dilute the C6-HSL-d3 primary stock solution with methanol to a final concentration of 10 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the C6-HSL primary stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

-

Spiking Calibration Standards: To each calibration standard level, add a constant amount of the IS working solution. For example, to 90 µL of each C6-HSL standard dilution, add 10 µL of the 10 µg/mL C6-HSL-d3 IS working solution, resulting in a final IS concentration of 1 µg/mL in each standard.

Sample Preparation (from Bacterial Culture Supernatant)

The following protocol is a general guideline and may require optimization based on the specific bacterial strain and culture conditions.

-

Culture Collection: Collect 1 mL of bacterial culture into a 1.5 mL microcentrifuge tube.

-

Cell Removal: Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

-

Supernatant Transfer: Carefully transfer the cell-free supernatant to a new 2 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 10 µg/mL C6-HSL-d3 internal standard working solution to the supernatant. Vortex briefly to mix.

-

Extraction: Add 1 mL of acidified ethyl acetate (0.1% v/v formic acid) to the supernatant. Vortex vigorously for 1 minute. Centrifuge at 5,000 x g for 5 minutes to separate the phases.

-

Collect Organic Phase: Carefully transfer the upper ethyl acetate layer to a new tube.

-

Repeat Extraction: Repeat the extraction (steps 5-6) on the remaining aqueous layer and pool the ethyl acetate fractions.

-

Drying: Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of methanol. Vortex to ensure the residue is fully dissolved.

-

Final Preparation: Transfer the reconstituted sample to a glass GC vial with an insert for analysis.

GC-MS Instrumental Analysis

The following parameters are a starting point and should be optimized for the specific instrument used. The analysis can be performed without derivatization.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Injection Volume | 1 µL |

| Injector Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | - Initial Temp: 100°C, hold for 1 min- Ramp 1: 10°C/min to 200°C- Ramp 2: 20°C/min to 280°C, hold for 5 min |

| MS Transfer Line | 280°C |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | - C6-HSL: m/z 143 (Quantifier), 200 (Qualifier)- C6-HSL-d3: m/z 143 (Quantifier), 203 (Qualifier) |

Data Presentation and Analysis

Quantitative Data Summary

A calibration curve is constructed by plotting the peak area ratio of the C6-HSL quantifier ion (m/z 143) to the C6-HSL-d3 quantifier ion (m/z 143) against the concentration of C6-HSL in the calibration standards. The concentration of C6-HSL in the unknown samples is then determined from this curve.

The following table presents typical method validation performance parameters.

| Parameter | Typical Value | Description |

| Linear Range | 0.05 - 10.0 µg/mL | The concentration range over which the method is accurate, precise, and linear. |

| Correlation Coefficient (R²) | ≥ 0.995 | A measure of the goodness of fit of the linear regression model for the calibration curve. |

| Limit of Detection (LOD) | 2 - 4 µg/L (ppb) | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).[4] |

| Limit of Quantification (LOQ) | 7 - 12 µg/L (ppb) | The lowest concentration of analyte that can be accurately and precisely quantified (Signal-to-Noise of 10:1). |

| Accuracy (Recovery) | 85 - 115% | The closeness of the measured value to the true value, assessed by spiking known concentrations into a matrix. |

| Precision (RSD%) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

Note: These values are illustrative and should be determined for each specific laboratory setup and matrix.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of the quorum-sensing molecule N-hexanoyl-L-Homoserine lactone in bacterial culture supernatants using GC-MS with this compound as an internal standard. The use of a deuterated internal standard is a robust strategy that significantly improves the accuracy and reliability of quantification by correcting for matrix effects and procedural variability. This method is highly suitable for researchers in microbiology, drug discovery, and clinical research investigating the role of quorum sensing in bacterial pathogenesis and for screening potential quorum sensing inhibitors.

References

Application Note: Quantitative Analysis of N-Acyl-Homoserine Lactones (AHLs) Using Deuterated Internal Standards by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that regulates gene expression in response to population density.[1][2][3] Many Gram-negative bacteria utilize AHLs to coordinate various physiological activities, including biofilm formation, virulence factor production, and antibiotic resistance.[1][4] Accurate quantification of AHLs is crucial for understanding bacterial pathogenesis and for the development of novel anti-quorum sensing drugs. This application note provides a detailed protocol for the quantitative analysis of AHLs from bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for improved accuracy and precision.[5][6]

Principle